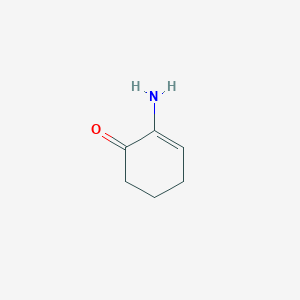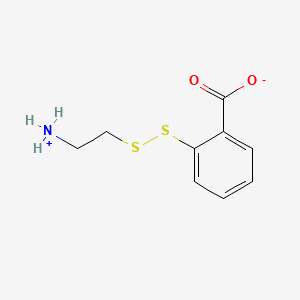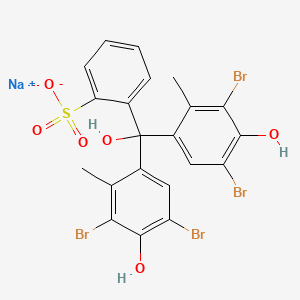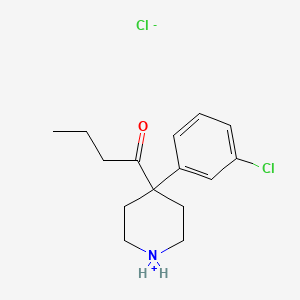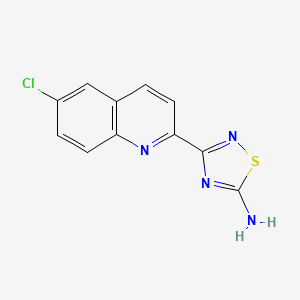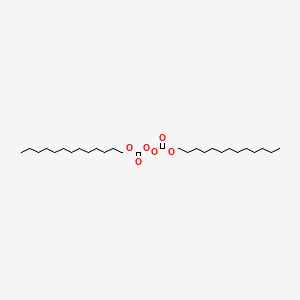
Ditridecyl peroxydicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditridecyl peroxydicarbonate is an organic peroxide compound with the chemical formula C_26H_52O_6. It is commonly used as an initiator in the polymerization of various monomers due to its ability to decompose and generate free radicals. This compound is particularly valued in industrial applications for its effectiveness in initiating polymerization reactions at relatively low temperatures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ditridecyl peroxydicarbonate can be synthesized through the reaction of ditridecyl alcohol with phosgene, followed by the reaction with hydrogen peroxide. The general reaction conditions involve maintaining a low temperature to control the exothermic nature of the reactions and to prevent decomposition of the peroxide.
Industrial Production Methods: In industrial settings, the production of this compound typically involves a continuous process using a micro-packed bed reactor. This method allows for efficient control of reaction conditions, leading to high yields and purity of the final product. The use of phase transfer catalysts can further enhance the reaction efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: Ditridecyl peroxydicarbonate primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals can then initiate various polymerization reactions. The compound can also participate in oxidation reactions due to the presence of the peroxide group.
Common Reagents and Conditions: The decomposition of this compound is typically carried out under controlled heating conditions. Common reagents used in these reactions include solvents like dichloromethane and stabilizers to prevent premature decomposition. The major products formed from these reactions are free radicals, which can then react with monomers to form polymers .
Applications De Recherche Scientifique
Ditridecyl peroxydicarbonate is widely used in scientific research, particularly in the field of polymer chemistry. It serves as an initiator for the polymerization of vinyl esters, acrylates, and methacrylates. Its ability to generate free radicals at relatively low temperatures makes it suitable for use in the synthesis of heat-sensitive polymers. Additionally, it is used in the production of long-chain branched polypropylene, which has improved mechanical properties and melt strength .
Mécanisme D'action
The mechanism of action of ditridecyl peroxydicarbonate involves the homolytic cleavage of the peroxide bond, resulting in the formation of two alkoxy radicals. These radicals can then initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The molecular targets in this process are the carbon-carbon double bonds present in the monomers .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Diethyl peroxydicarbonate
- Di(2-ethylhexyl) peroxydicarbonate
- Dimyristyl peroxydicarbonate
Uniqueness: Ditridecyl peroxydicarbonate is unique due to its long alkyl chains, which provide it with distinct solubility and stability properties compared to other peroxydicarbonates. This makes it particularly suitable for applications requiring low-temperature polymerization and the synthesis of polymers with specific mechanical properties .
Propriétés
Numéro CAS |
53220-21-6 |
|---|---|
Formule moléculaire |
C28H54O6 |
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
tridecoxycarbonyloxy tridecyl carbonate |
InChI |
InChI=1S/C28H54O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-27(29)33-34-28(30)32-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
Clé InChI |
TUXIOAHIBIEZAG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




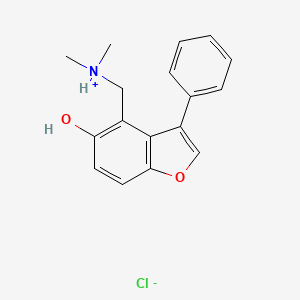
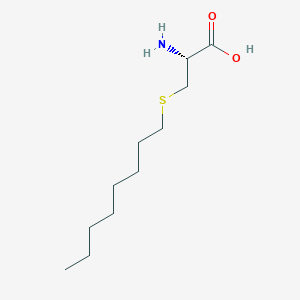
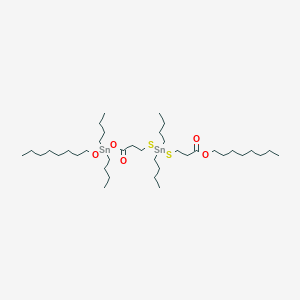
![dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran](/img/structure/B13751280.png)
